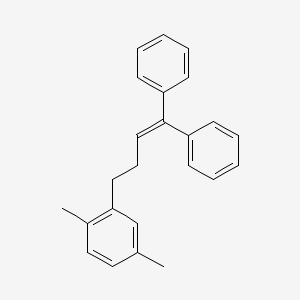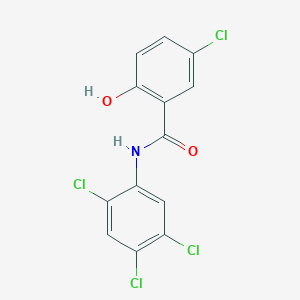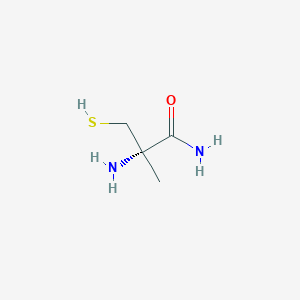
2-Methyl-d-cysteinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-d-cysteinamide is an organic compound belonging to the class of alpha amino acid amides It is a derivative of cysteine, an amino acid containing a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d-cysteinamide typically involves the reaction of 2-methylcysteine with an appropriate amide-forming reagent. One common method is the reaction of 2-methylcysteine with an acid chloride or anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is usually carried out at room temperature and provides high yields .
Industrial Production Methods
Industrial production of this compound can involve biotechnological processes. For example, cells of microorganisms with stereoselective hydrolysis activity can be used to produce optically active 2-alkylcysteine derivatives, including this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-d-cysteinamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Alkylated cysteinamide derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-d-cysteinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential inhibitor of certain enzymes.
Medicine: Investigated for its potential therapeutic effects, including its ability to modulate melanin synthesis and its antioxidant properties
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-d-cysteinamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit tyrosinase-mediated dopachrome formation by chelating copper at the active site of the enzyme. This dual mechanism allows it to modulate melanin synthesis effectively .
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteinamide: Another derivative of cysteine with similar properties.
N-Acetyl L-Cysteinamide: A derivative with an acetyl group, known for its antioxidant properties.
Cysteamine: A simpler thiol compound with similar biological activities.
Uniqueness
2-Methyl-d-cysteinamide is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
872851-77-9 |
|---|---|
Fórmula molecular |
C4H10N2OS |
Peso molecular |
134.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1 |
Clave InChI |
QBHGMYNKZZRYOI-SCSAIBSYSA-N |
SMILES isomérico |
C[C@@](CS)(C(=O)N)N |
SMILES canónico |
CC(CS)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12600896.png)
![1,1'-[Ethane-1,2-diyldi(4,1-phenylene)]bis(2-methylpropan-1-one)](/img/structure/B12600904.png)
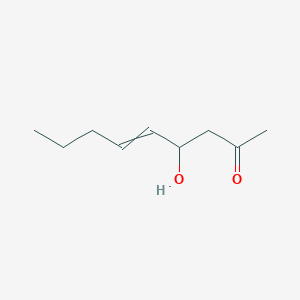

![(4-{2-Amino-3-[bis(2-aminoethyl)amino]propyl}phenoxy)acetic acid](/img/structure/B12600925.png)
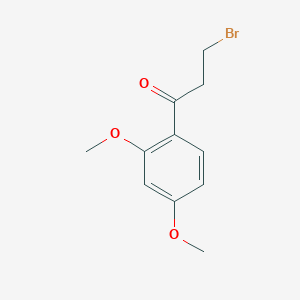
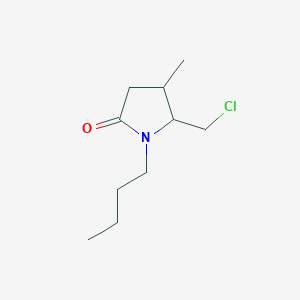
-lambda~5~-phosphane](/img/structure/B12600929.png)
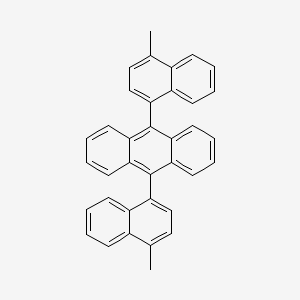
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)
